Atipamezole

Descripción

This compound is a synthetic α2 adrenoceptor antagonistused to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs. It has also been undergone research as a potential anti-Parkinsonian drug for humans.

This compound is a small molecule drug with a maximum clinical trial phase of II.

See also: this compound Hydrochloride (active moiety of).

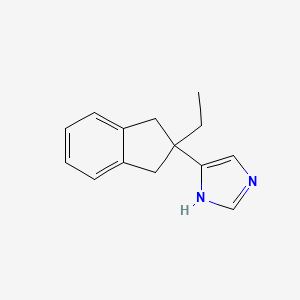

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWPZIDYAHLZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049135 | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104054-27-5 | |

| Record name | Atipamezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atipamezole's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] It is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine.[1][2] Its specific mechanism of action, involving competitive antagonism at α2-adrenergic receptors, allows for a rapid and reliable reversal of sedation, making it an invaluable tool in clinical practice and a subject of interest for further research, including potential applications in human medicine. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Competitive Antagonism at α2-Adrenergic Receptors

This compound's primary mechanism of action is its function as a competitive antagonist at α2-adrenergic receptors. Structurally similar to α2-agonists like dexmedetomidine, this compound competes for the same binding sites on the α2-adrenergic receptors, thereby displacing the agonist and reversing its effects. This antagonism occurs at both central and peripheral α2-adrenoceptors.

The α2-adrenergic receptors are G-protein coupled receptors that, when activated by an agonist, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in reduced neuronal firing and a decrease in the release of neurotransmitters, most notably norepinephrine. By blocking these receptors, this compound prevents this signaling cascade, leading to an increase in norepinephrine release and subsequent reversal of sedation and analgesia.

Signaling Pathway of α2-Adrenergic Receptor and this compound's Intervention

Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of this compound.

Quantitative Pharmacological Data

This compound's efficacy and selectivity are quantified by its binding affinities (Ki), potency in functional assays (pA2), and its selectivity for α2- over α1-adrenergic receptors.

Binding Affinity

Receptor binding studies have demonstrated this compound's high affinity for α2-adrenergic receptors. While a complete set of Ki values from a single comprehensive study is not available, the existing data consistently show its potent and selective binding.

| Receptor Subtype | Ki (nM) | Reference |

| α2-Adrenoceptor | 1.6 | |

| α2A-Adrenoceptor | 1.86 | |

| α2B-Adrenoceptor | Comparable to α2A/α2C | |

| α2C-Adrenoceptor | Comparable to α2A/α2B | |

| α2D-Adrenoceptor | High affinity (100-fold > yohimbine) | |

| α1B-Adrenoceptor | 1949.84 |

Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.

Functional Potency and Selectivity

Functional assays provide a measure of an antagonist's ability to inhibit the action of an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

| Parameter | Value | Reference |

| pA2 (vs. Clonidine) | 8.6 | |

| pA2 (vs. Medetomidine) | 8.7 | |

| α2/α1 Selectivity Ratio | 8526 |

These values highlight this compound's high potency as an α2-adrenergic antagonist and its remarkable selectivity over α1-adrenergic receptors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α2- and α1-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the desired human or rat adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Rauwolscine or [³H]-MK-912 for α2-receptors; [³H]-Prazosin for α1-receptors.

-

Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for α2, 10 µM phentolamine for α1).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

-

Incubation: To each well, add the cell membranes, radioligand, and either buffer (for total binding), non-labeled antagonist (for non-specific binding), or this compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Microdialysis for Norepinephrine Measurement

This technique allows for the in vivo measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of this compound.

Objective: To determine the effect of this compound on norepinephrine release in the rat prefrontal cortex.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane).

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂).

-

This compound solution for injection (e.g., 1 mg/kg, i.p.).

-

HPLC system with electrochemical detection (HPLC-ED).

Methodology:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

-

Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of norepinephrine levels.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours.

-

Sample Analysis: Analyze the dialysate samples for norepinephrine content using HPLC-ED.

-

Data Analysis: Express the norepinephrine concentrations as a percentage of the mean baseline values. Plot the mean percentage change from baseline over time.

Caption: Workflow for in vivo microdialysis to measure norepinephrine.

In Vivo Cardiovascular Monitoring

This protocol details the measurement of blood pressure and heart rate in conscious rats to assess the cardiovascular effects of this compound.

Objective: To evaluate the impact of this compound on arterial blood pressure and heart rate in conscious, freely moving rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Telemetry-based blood pressure monitoring system (e.g., Data Sciences International).

-

Surgical instruments for implantation of the telemetry transmitter.

-

This compound solution for injection.

Methodology:

-

Transmitter Implantation: Anesthetize the rat and surgically implant the telemetry pressure transmitter, typically with the catheter inserted into the abdominal aorta and the transmitter body secured in the abdominal cavity. Allow the animal to recover for at least one week.

-

Baseline Recording: Record baseline blood pressure and heart rate continuously for a set period (e.g., 24 hours) to establish a stable diurnal rhythm.

-

Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal or subcutaneous).

-

Post-Dose Recording: Continuously record blood pressure and heart rate for several hours post-administration to capture the full time course of the cardiovascular effects.

-

Data Analysis: Analyze the telemetry data to determine changes in mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate from baseline. Data can be averaged over specific time intervals for statistical comparison.

References

- 1. Selectivity of this compound, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Atipamezole: An In-depth Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1] It is widely recognized for its role in veterinary medicine as a reversal agent for the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine and medetomidine.[2][3][4] Its high affinity for α2-adrenoceptors, coupled with a remarkable selectivity over α1-adrenoceptors, distinguishes it from other antagonists such as yohimbine.[5] This high selectivity minimizes undesirable side effects, making this compound a valuable tool in both clinical practice and pharmacological research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization.

Introduction

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release. When activated by endogenous catecholamines like norepinephrine and epinephrine, these receptors, coupled to inhibitory G proteins (Gi), inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, they function as autoreceptors, creating a negative feedback loop that inhibits norepinephrine release. This compound acts as a competitive antagonist at these receptors, displacing α2-agonists and thereby blocking their downstream effects. This action leads to an increase in norepinephrine release and turnover in the central nervous system.

Mechanism of Action

This compound competitively and selectively inhibits α2-adrenergic receptors. Its chemical structure, featuring an imidazole ring, allows it to bind with high affinity to all three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. By blocking these receptors, this compound effectively reverses the effects of α2-agonists, including sedation, analgesia, bradycardia, and hypotension.

The primary signaling pathway affected by this compound is the Gαi-coupled pathway. α2-adrenoceptor agonists typically inhibit adenylyl cyclase, reducing the production of cAMP. This compound, by blocking the receptor, prevents this inhibition, leading to a restoration of cAMP levels.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mixlab.com [mixlab.com]

- 4. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Atipamezole: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist. It is widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine. Its high affinity for the α2-receptor and its favorable pharmacokinetic profile make it a valuable pharmacological tool. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed summaries of key experimental data are presented in tabular format for ease of comparison. Furthermore, this guide outlines the methodologies for critical experiments and provides visualizations of associated signaling pathways and experimental workflows using the DOT language for Graphviz.

Mechanism of Action

This compound functions as a competitive antagonist at α2-adrenergic receptors.[1][2] Its chemical structure, featuring an imidazole ring, allows it to bind to these receptors with high affinity, thereby displacing α2-agonists like dexmedetomidine and medetomidine.[1] This competitive inhibition reverses the effects of the agonists, which normally decrease the release of norepinephrine from presynaptic neurons. By blocking the presynaptic α2-autoreceptors, this compound restores norepinephrine release, leading to increased sympathetic tone and arousal.[3][4] this compound exhibits a high degree of selectivity for α2-receptors over α1-receptors and has negligible affinity for other receptor types, including serotonergic, dopaminergic, histaminergic, and opioid receptors, which contributes to its favorable safety profile.

Signaling Pathway of this compound Action

References

Atipamezole: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] Its primary clinical application is in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.[2][3] This technical guide provides an in-depth analysis of this compound's receptor binding profile, detailing its high affinity for α2-adrenergic receptor subtypes and its remarkable selectivity against α1-adrenergic and other receptor families. The document outlines the standard experimental protocols for determining binding affinities and visualizes the associated molecular pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Receptor Binding Affinity and Selectivity

This compound's pharmacological action is rooted in its high affinity for α2-adrenergic receptors, where it acts as a competitive antagonist.[2] Its efficacy and low incidence of side effects are attributed to its high selectivity for this receptor class.

Adrenergic Receptor Binding Profile

This compound demonstrates high affinity for all three major α2-adrenergic receptor subtypes: α2A, α2B, and α2C. Notably, it exhibits a significantly lower affinity for α1-adrenergic receptors, leading to a high α2/α1 selectivity ratio. This selectivity is crucial for its specific antagonist action without eliciting significant α1-mediated side effects.

| Receptor Subtype | Species | Kᵢ (nM) | α2/α1 Selectivity Ratio | Reference |

| α2-Adrenergic | ||||

| α2A | Human | 1.1 - 1.86 | 8526 | |

| α2B | Human | 1.0 - 2.24 | ||

| α2C | Human | 0.89 | ||

| α2D | Rat | High Affinity | ||

| α1-Adrenergic | ||||

| α1A | Human | 1300 | ||

| α1B | Human | 1949.84 - 6500 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. α2/α1 Selectivity Ratio: The ratio of the binding affinity of a compound for α2 receptors compared to α1 receptors. A higher ratio indicates greater selectivity for α2 receptors.

Off-Target Receptor Binding Profile

A key feature of this compound's pharmacological profile is its low affinity for a wide range of other neurotransmitter receptors. This "clean" profile contributes to its specificity and reduced potential for off-target effects. Studies have shown that this compound has negligible affinity for serotonin (5-HT), dopamine (D2), muscarinic, and histamine receptors. While specific Kᵢ values are not always reported due to the low affinity, it is generally accepted that they are not pharmacologically relevant at therapeutic doses. Some studies have noted that this compound has negligible affinity for 5-HT1A and I2 imidazoline binding sites.

| Receptor Family | Receptor Subtype | Binding Affinity | Reference |

| Serotonin | 5-HT1A | Negligible | |

| Dopamine | D2-like | Low to negligible | |

| Muscarinic | - | No affinity | |

| Histamine | - | No affinity | |

| Imidazoline | I2 | Negligible | |

| Opiate | - | No affinity | |

| GABA | - | No affinity | |

| Benzodiazepine | - | No affinity |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to its target receptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

Principle

A constant concentration of a radiolabeled ligand (e.g., [³H]-rauwolscine for α2-adrenergic receptors) is incubated with a preparation of cell membranes containing the target receptor. Increasing concentrations of the unlabeled this compound are added to compete for the binding sites. The amount of radioactivity bound to the membranes is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Detailed Methodology for α2-Adrenergic Receptor Binding Assay

This protocol is a representative example for determining the binding affinity of this compound for α2-adrenergic receptors using [³H]-rauwolscine.

Materials:

-

Membrane Preparation: Cell membranes from a source known to express α2-adrenergic receptors (e.g., human platelet membranes, rat cerebral cortex, or cells transfected with specific α2-receptor subtypes).

-

Radioligand: [³H]-rauwolscine (specific activity 70-90 Ci/mmol).

-

Competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Phentolamine or another suitable α-adrenergic antagonist.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Scintillation Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.2-1 mg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-specific Binding Wells: Add 50 µL of 10 µM phentolamine.

-

Competition Wells: Add 50 µL of this compound at various concentrations (typically a serial dilution).

-

Add 50 µL of [³H]-rauwolscine to all wells to a final concentration near its Kₔ value (e.g., 1-3 nM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to determine the IC₅₀ value from the competition curve.

-

Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound exerts its antagonist effects by blocking the canonical signaling pathway of α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein, Gᵢ.

α2-Adrenergic Receptor Signaling Cascade

-

Agonist Binding: In the absence of an antagonist, an agonist (e.g., norepinephrine, dexmedetomidine) binds to the α2-adrenergic receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gᵢ protein. The Gαᵢ subunit exchanges GDP for GTP.

-

Dissociation: The activated Gαᵢ-GTP subunit dissociates from the Gβγ dimer.

-

Effector Modulation:

-

The Gαᵢ-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent modulation of various cellular processes, including ion channel activity and gene transcription. This ultimately results in the physiological effects associated with α2-receptor activation, such as sedation and analgesia.

This compound's Mechanism of Antagonism: this compound competitively binds to the α2-adrenergic receptor, preventing the binding of agonists and thereby blocking the initiation of this signaling cascade.

Signaling Pathway Diagram

Caption: Canonical α2-adrenergic receptor signaling pathway.

Conclusion

This compound's receptor binding profile is characterized by high affinity for α2-adrenergic receptors and exceptional selectivity over α1-adrenergic and other major neurotransmitter receptors. This specificity is fundamental to its clinical utility as a safe and effective reversal agent for α2-agonist-induced sedation and analgesia. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting these systems.

References

Atipamezole: A Comprehensive Technical Guide to its Discovery, Development, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole, a potent and highly selective α2-adrenergic receptor antagonist, has become an indispensable tool in veterinary medicine for the reversal of sedation and analgesia induced by α2-adrenoceptor agonists. This technical guide provides an in-depth exploration of the discovery, history, and development of this compound. It details its pharmacological properties, including its mechanism of action, receptor binding affinity, and pharmacokinetic and pharmacodynamic profiles across various species. Furthermore, this guide outlines key experimental protocols that were instrumental in characterizing this compound, offering a valuable resource for researchers and professionals in the field of drug development.

Discovery and History of this compound Development

This compound, with the chemical name 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, was developed by the Finnish pharmaceutical company, Orion Corporation.[1][2] Its development was a significant advancement in veterinary anesthesia, providing a reliable and rapid reversal agent for the profound sedative and analgesic effects of α2-adrenoceptor agonists like medetomidine and its active enantiomer, dexmedetomidine, which were also developed by Orion Pharma.

The United States Food and Drug Administration (FDA) approved this compound for veterinary use in dogs on August 6, 1996, under the brand name Antisedan®.[3][4][5] This approval marked a new era of safety and control in animal sedation procedures, allowing veterinarians to promptly bring animals out of a sedated state. Initially indicated for the reversal of medetomidine, its use was later expanded to include the reversal of dexmedetomidine. The development of this compound was driven by the need for a highly selective antagonist that could effectively counteract the effects of α2-agonists without causing significant side effects. Its high affinity and selectivity for α2-receptors over α1-receptors distinguish it from less selective antagonists like yohimbine.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. Presynaptic α2-receptors are involved in a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, this compound increases the release of norepinephrine, leading to a reversal of the sedative and analgesic effects of α2-agonists. Postsynaptically, α2-receptors mediate various physiological responses, and their blockade by this compound contributes to the reversal of cardiovascular effects such as bradycardia and hypotension.

The signaling pathway of α2-adrenergic receptor agonism and its antagonism by this compound is depicted in the following diagram:

Receptor Binding Affinity and Selectivity

A key feature of this compound is its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity minimizes the risk of adverse effects associated with α1-receptor blockade, such as significant hypotension.

| Compound | α2/α1 Selectivity Ratio | Reference |

| This compound | 8526:1 | |

| Yohimbine | 40:1 | |

| Tolazoline | Not specified |

Table 1: α2/α1 Adrenergic Receptor Selectivity of Various Antagonists.

This compound has a high affinity for all α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D).

| Receptor Subtype | This compound Affinity (Comparative) | Yohimbine Affinity (Comparative) | Reference |

| α2A | Comparable | Comparable | |

| α2B | Comparable | Comparable | |

| α2C | Comparable | Comparable | |

| α2D | High | Significantly Lower |

Table 2: Comparative Affinity of this compound and Yohimbine for α2-Adrenoceptor Subtypes.

Pharmacokinetics

This compound is rapidly absorbed following intramuscular injection. It is widely distributed in the body and readily crosses the blood-brain barrier. The drug is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.

| Species | Tmax (IM) | Elimination Half-life | Reference |

| Dog | ~10 minutes | 2.6 hours | |

| Rat | Not specified | 1.3 hours | |

| Dairy Calf | Not applicable (IV) | Not specified | |

| Dairy Cow | Not applicable (IV) | Vss: 1.77 L/kg, Cl: 48.1 mL/min/kg |

Table 3: Pharmacokinetic Parameters of this compound in Various Species.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the rapid and reliable reversal of the clinical signs of α2-agonist-induced sedation and analgesia. This includes a return to normal levels of consciousness, motor activity, and physiological parameters.

Cardiovascular Effects: this compound effectively reverses the bradycardia and hypotension caused by α2-agonists. Following administration, there is a rapid increase in heart rate. Blood pressure may initially show a transient decrease before returning to normal or slightly above baseline levels.

Reversal of Sedation: In dogs sedated with dexmedetomidine, the onset of reversal is typically observed within 5 minutes of this compound administration, with most animals able to stand within 15 minutes.

Key Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described through various routes. One of the early synthetic pathways involved the following key steps:

A detailed protocol as described in the literature involves:

-

Alkylation: 2-Acetyl-1-indanone is alkylated with ethylbromide in acetone in the presence of sodium carbonate to yield 2-acetyl-2-ethyl-1-indanone.

-

Bromination: The acetyl group of 2-acetyl-2-ethyl-1-indanone is brominated using bromine in methanol.

-

Imidazole Ring Formation: The resulting bromo-acetyl intermediate is heated in formamide to form the imidazole ring.

-

Reduction: The intermediate is then hydrogenated in 2N hydrochloric acid in the presence of a 10% palladium on carbon catalyst to produce this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for α2- and α1-adrenergic receptors.

Methodology:

-

Tissue Preparation: Membranes are prepared from tissues rich in the target receptors, such as the rat cerebral cortex for α2-receptors and rat spleen for α1-receptors.

-

Radioligand: A radiolabeled ligand specific for the receptor of interest is used. For α2-receptors, [3H]-clonidine or [3H]-rauwolscine can be used. For α1-receptors, [3H]-prazosin is commonly employed.

-

Competition Binding Assay: The tissue membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation. The selectivity ratio is determined by comparing the Ki values for the different receptor subtypes.

In Vivo Model of Sedation Reversal in Dogs

Objective: To evaluate the efficacy and dose-response of this compound in reversing α2-agonist-induced sedation in dogs.

Methodology:

-

Animal Model: Healthy adult dogs are used.

-

Sedation Induction: Dogs are sedated with a clinically relevant dose of an α2-agonist, such as dexmedetomidine, administered intramuscularly or intravenously.

-

Treatment: At a predetermined time after sedation, dogs are randomly assigned to receive either this compound at various doses or a placebo (saline) via intramuscular injection.

-

Parameters Monitored:

-

Sedation Score: Assessed at regular intervals using a validated scoring system.

-

Time to Stand: The time from this compound administration until the dog is able to stand without assistance.

-

Cardiovascular Parameters: Heart rate and blood pressure are monitored continuously.

-

Respiratory Rate: Monitored at regular intervals.

-

-

Data Analysis: The dose-dependent effects of this compound on the reversal of sedation and physiological parameters are analyzed statistically.

Conclusion

The discovery and development of this compound represent a significant milestone in veterinary pharmacology. Its high potency and selectivity as an α2-adrenergic receptor antagonist have established it as the gold standard for reversing the effects of α2-agonist-induced sedation. The extensive preclinical and clinical research, including detailed in vitro and in vivo studies, has provided a thorough understanding of its pharmacological profile. This in-depth technical guide serves as a comprehensive resource for researchers and professionals, offering valuable insights into the science behind this important therapeutic agent. Further research may continue to explore its potential applications in other species and therapeutic areas.

References

- 1. Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist this compound: a pharmacodynamic and kinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, this compound, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of medetomidine-induced cardiovascular and respiratory changes with this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. avmajournals.avma.org [avmajournals.avma.org]

Atipamezole: A Deep Dive into its Central Nervous System Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Atipamezole is a potent and highly selective α2-adrenoceptor antagonist, distinguished by its imidazole structure.[1][2] Primarily utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenoceptor agonists like medetomidine and dexmedetomidine, its specific mechanism of action and subsequent effects on the central nervous system (CNS) have garnered significant interest in preclinical and clinical research.[2][3] This technical guide provides a comprehensive overview of the CNS effects of this compound, detailing its receptor binding profile, pharmacokinetic properties, and influence on major neurotransmitter systems. It includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of key pathways to serve as a resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at α2-adrenergic receptors.[3] By binding to these receptors, it displaces α2-agonists, thereby blocking their effects. The α2-receptors are predominantly located presynaptically on noradrenergic neurons, where they form a negative feedback loop; activation of these autoreceptors by norepinephrine (NE) inhibits further NE release. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increase in the synthesis and release of norepinephrine. This surge in noradrenergic activity is the primary driver of its CNS effects, including arousal from sedation and modulation of cognitive functions.

This compound's high specificity for α2-adrenoceptors over α1-adrenoceptors and its negligible affinity for other receptors, such as serotonin, dopamine, muscarinic, and opioid receptors, contribute to its favorable side-effect profile compared to less selective antagonists like yohimbine.

Downstream Signaling

The blockade of presynaptic α2-adrenoceptors by this compound initiates a well-defined signaling cascade. Normally, α2-receptor activation by an agonist leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi). This reduces intracellular cyclic AMP (cAMP) levels, subsequently decreasing the activity of Protein Kinase A (PKA). This compound prevents this inhibitory process. By blocking the α2-receptor, it prevents the Gi-protein coupling, thus maintaining adenylyl cyclase activity, sustaining cAMP levels, and promoting neuronal firing and neurotransmitter release.

Quantitative Data

Receptor Binding Affinity & Selectivity

This compound exhibits a high affinity for α2-adrenoceptors and a remarkably high selectivity for α2 over α1 subtypes. This selectivity is significantly greater than that of other α2-antagonists like yohimbine and idazoxan.

Table 1: Receptor Binding Affinities (Ki, nM) and Selectivity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | α2/α1 Selectivity Ratio | Reference(s) |

|---|---|---|---|---|

| α1 | 3160 | Human | 8526:1 | |

| α2A | 1.9 | Human | ||

| α2B | 2.2 | Human | ||

| α2C | 4.2 | Human | ||

| α2 (general) | - | Rat | 8526 |

| α1 (general) | - | Rat | | |

Note: this compound is not selective for the different subtypes of α2-adrenoceptors.

Table 2: Comparative α2/α1 Selectivity Ratios

| Compound | α2/α1 Selectivity Ratio | Reference(s) |

|---|---|---|

| This compound | 8526 | |

| Yohimbine | 40 | |

| Idazoxan | 27 | |

| Dexmedetomidine | 3240 |

| Medetomidine | 1620 | |

Pharmacokinetic Parameters

This compound is rapidly absorbed following intramuscular administration and is extensively distributed to tissues, including the CNS, where concentrations can reach two to three times that of plasma.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Route | Reference(s) |

|---|---|---|---|---|

| Peak Plasma Concentration (Tmax) | ~10 minutes | Dog | IM | |

| Elimination Half-Life (t½) | 2.6 hours | Dog | IM | |

| Elimination Half-Life (t½) | 1.3 hours | Rat | - | |

| Elimination Half-Life (t½) | 1.7 - 2.0 hours | Human | IV | |

| Apparent Volume of Distribution | 3.0 - 3.5 L/kg | Human | IV |

| Total Plasma Clearance | 1.1 - 1.5 L/h/kg | Human | IV | |

Note: this compound undergoes significant first-pass metabolism in the liver and is not orally active. Metabolites are primarily excreted in the urine.

Effects on Central Neurotransmitter Systems

The primary neurochemical effect of this compound is the stimulation of central noradrenaline turnover. This is a direct consequence of blocking the presynaptic α2-autoreceptors. Studies have also shown a modest increase in dopamine activity, while effects on serotonin are less pronounced.

-

Noradrenergic System: this compound dose-dependently increases extracellular levels of norepinephrine in brain regions like the frontal cortex. A 100 mg intravenous dose in humans increased plasma noradrenaline concentrations by an average of 484%.

-

Dopaminergic System: A slight increase in dopaminergic activity has been observed. This compound has been shown to potentiate the effects of L-DOPA on dopamine release in the rat striatum, suggesting potential applications in Parkinson's disease research.

-

Serotonergic System: Unlike yohimbine, this compound has negligible affinity for 5-HT1A sites and does not significantly alter central 5-hydroxytryptamine (serotonin) turnover rates.

Experimental Protocols

Reversal of α2-Agonist-Induced Sedation in Rodents

This protocol is a composite based on methodologies frequently cited for reversing xylazine or medetomidine/dexmedetomidine sedation in rats for experimental procedures.

-

Objective: To rapidly and safely reverse the sedative and anesthetic effects of an α2-adrenoceptor agonist.

-

Animal Model: Male laboratory rats (e.g., Sprague-Dawley, Wistar).

-

Materials:

-

This compound hydrochloride (5 mg/mL solution).

-

Sterile saline (0.9% NaCl) for dilution.

-

Syringes (1 mL) and needles (e.g., 25-27G).

-

Anesthetic cocktail (e.g., Ketamine 70 mg/kg + Xylazine 10 mg/kg, IP).

-

-

Methodology:

-

Anesthesia Induction: Anesthetize the rat with the chosen α2-agonist-containing cocktail via intraperitoneal (IP) or subcutaneous (SC) injection. Confirm the desired plane of anesthesia (e.g., loss of righting reflex, lack of pedal withdrawal reflex) before proceeding with the experimental procedure.

-

This compound Preparation: Prepare a diluted stock solution of this compound to ensure accurate dosing for small animal weights. For example, to make a 0.25 mg/mL solution, dilute 0.5 mL of the 5 mg/mL stock with 9.5 mL of sterile saline (1:20 dilution).

-

Monitoring: Place the animal in a clean recovery cage on a heating pad to prevent hypothermia. Monitor vital signs and time to recovery (e.g., return of righting reflex, purposeful movement). Arousal typically begins within minutes of this compound administration.

-

In Vivo Microdialysis for Neurotransmitter Analysis

This protocol outlines the key steps for using in vivo microdialysis to measure this compound-induced changes in extracellular neurotransmitter levels in the rat brain.

-

Objective: To quantify the effect of this compound on extracellular concentrations of norepinephrine and dopamine in a specific brain region (e.g., frontal cortex).

-

Animal Model: Male Wistar rats, surgically implanted with a microdialysis guide cannula.

-

Materials:

-

Microdialysis probes and pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound hydrochloride.

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.

-

-

Methodology:

-

Surgical Implantation: Under general anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow for a post-surgical recovery period (e.g., 48-72 hours).

-

Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 0.01-0.63 mg/kg, SC) or vehicle (saline).

-

Sample Collection: Continue collecting dialysate samples for a predetermined period post-administration (e.g., 2-3 hours) to monitor the drug's effect.

-

Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of norepinephrine, dopamine, and their metabolites. Express results as a percentage change from the baseline levels.

-

Conclusion

This compound is a powerful pharmacological tool characterized by its potent, specific, and selective antagonism of α2-adrenoceptors. Its primary effect in the central nervous system is the facilitation of noradrenergic neurotransmission, with secondary effects on the dopaminergic system. Its rapid onset and high selectivity make it an invaluable agent for reversing α2-agonist-induced sedation in veterinary and experimental settings. The detailed understanding of its pharmacokinetics, receptor binding profile, and neurochemical effects, as outlined in this guide, provides a solid foundation for its application in neuroscience research and the development of novel therapeutic strategies targeting the noradrenergic system.

References

- 1. Pharmacological properties, central nervous system effects, and potential therapeutic applications of this compound, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Atipamezole and its Role in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on neurotransmission. Primarily utilized in veterinary medicine as a reversal agent for α2-adrenergic agonist-induced sedation and analgesia, this compound's specific interaction with the noradrenergic system offers a valuable tool for neuroscience research.[2][3] This document details the pharmacokinetics and pharmacodynamics of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride, is a synthetic imidazole derivative. Its primary pharmacological action is the competitive and selective inhibition of α2-adrenergic receptors. These receptors are integral components of the central and peripheral nervous systems, playing a crucial role in regulating the release of various neurotransmitters, most notably norepinephrine. By blocking these receptors, this compound effectively counteracts the effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.

Mechanism of Action and Role in Neurotransmission

The sedative, analgesic, and sympatholytic effects of α2-adrenergic agonists are mediated through their stimulation of presynaptic α2-receptors in the central and peripheral nervous systems. This stimulation inhibits the release of norepinephrine from nerve terminals, leading to a decrease in sympathetic tone.

This compound's mechanism of action is centered on its high affinity for and competitive antagonism of these α2-adrenergic receptors. By binding to these receptors, this compound displaces the α2-agonist, thereby blocking the inhibitory feedback loop and restoring the normal release of norepinephrine. This surge in norepinephrine release leads to the rapid reversal of sedation and analgesia.

Signaling Pathway of this compound Action

Caption: this compound competitively antagonizes presynaptic α2-adrenergic receptors.

Pharmacological Profile

Pharmacodynamics

This compound exhibits a high selectivity for α2-adrenergic receptors over α1-adrenergic receptors, which contributes to its favorable safety profile. The reversal of sedation and analgesia is dose-dependent and typically occurs within 5 to 10 minutes of intramuscular administration.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Ki (nM) | Species | α2/α1 Selectivity Ratio | Reference |

| α2A | 1.9 | Human | 8526:1 | |

| α2B | 2.2 | Human | ||

| α2C | 4.2 | Human | ||

| α1 | 3160 | Human |

Pharmacokinetics

This compound is rapidly absorbed following intramuscular injection, reaching maximum serum concentrations in approximately 10 minutes in dogs. It is extensively distributed to tissues, including the central nervous system. Metabolism occurs primarily in the liver, and the metabolites are excreted mainly in the urine.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Elimination Half-Life (t½) | Route of Administration | Reference |

| Dog | ~2.6 hours | Intramuscular | |

| Rat | ~1.3 hours | Not Specified |

Experimental Protocols

Evaluation of this compound Reversal of Dexmedetomidine-Induced Sedation in Dogs

This protocol outlines a typical experimental design to assess the efficacy of this compound in reversing the sedative effects of an α2-agonist.

-

Animal Model: Healthy adult beagle dogs are commonly used.

-

Sedation Induction: Dexmedetomidine is administered intravenously (IV) or intramuscularly (IM) at a clinically relevant dose.

-

Monitoring:

-

Sedation Score: A numerical scoring system is used to assess the depth of sedation at regular intervals (e.g., every 5-10 minutes). The scoring system typically evaluates posture, alertness, and response to stimuli.

-

Cardiovascular Parameters: Heart rate, blood pressure (systolic, diastolic, and mean arterial), and respiratory rate are continuously monitored.

-

Analgesia Assessment: Nociceptive threshold testing, such as the nociceptive withdrawal reflex, can be employed to quantify the level of analgesia.

-

-

This compound Administration: After a predetermined period of sedation (e.g., 20-30 minutes), this compound is administered intramuscularly. The dose is often calculated based on a multiple of the preceding α2-agonist dose.

-

Post-Reversal Monitoring: All parameters are continuously monitored until the animal has fully recovered. The time to arousal and ambulation are key endpoints.

In Vivo Microdialysis for Norepinephrine Measurement

This protocol allows for the direct measurement of extracellular norepinephrine levels in the brain following this compound administration.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Surgical Procedure: A guide cannula for the microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Microdialysis:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) after a baseline collection period.

-

Neurochemical Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Workflow for a Pharmacokinetic Study of this compound

Caption: A typical workflow for determining the pharmacokinetic profile of this compound.

Applications in Research and Drug Development

The specific and potent action of this compound makes it an invaluable tool for:

-

Veterinary Medicine: As a reliable and rapid reversal agent for α2-agonist-induced sedation and analgesia, ensuring smoother and safer anesthetic procedures.

-

Neuroscience Research: To investigate the role of the noradrenergic system in various physiological and pathological processes, including cognition, arousal, and pain perception.

-

Drug Development: As a reference compound in the development of new α2-adrenergic receptor ligands and to study the potential therapeutic applications of α2-antagonism in human conditions such as Parkinson's disease and depression.

Conclusion

This compound's well-defined mechanism of action as a selective α2-adrenergic receptor antagonist provides a clear example of targeted pharmacological intervention in neurotransmission. Its ability to rapidly and effectively reverse the effects of α2-agonists by restoring norepinephrine release underscores the critical role of the noradrenergic system in maintaining arousal and consciousness. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further research into the nuanced effects of this compound on different neuronal circuits will continue to expand our understanding of adrenergic modulation of brain function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of the clinical efficacy and safety of intramuscular and intravenous doses of dexmedetomidine and medetomidine in dogs and their reversal with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of medetomidine sedation by this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Atipamezole in Cognitive Function Studies: A Technical Guide for Researchers

An In-depth Examination of the α2-Adrenoceptor Antagonist Atipamezole as a Tool for Investigating and Enhancing Cognitive Function in Animal Models.

Introduction

This compound, a potent and selective α2-adrenoceptor antagonist, has emerged as a significant pharmacological tool in the study of cognitive function.[1][2] By blocking the presynaptic α2-adrenoceptors, this compound enhances the release of norepinephrine throughout the brain, a neurotransmitter critically involved in arousal, attention, learning, and memory.[3][4][5] This guide provides a comprehensive technical overview of the use of this compound in animal models of cognitive function, intended for researchers, scientists, and drug development professionals. It covers its mechanism of action, dose-dependent effects, and detailed experimental protocols, and presents key data in a structured format for ease of comparison.

Mechanism of Action and Neurochemical Effects

This compound is a synthetic α2-adrenoceptor antagonist with an imidazole structure. Its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors are considerably greater than that of yohimbine, another commonly used α2-antagonist. By competitively binding to and blocking presynaptic α2-adrenergic autoreceptors on noradrenergic neurons, this compound disinhibits the negative feedback loop that normally restricts norepinephrine release. This leads to a significant increase in the synthesis and turnover of norepinephrine in various brain regions, including the cortex and hippocampus, which are crucial for cognitive processes.

This compound's effects are not limited to the noradrenergic system. Studies in aged rats have shown that it can also enhance the turnover of serotonin and dopamine, particularly in the context of age-related cognitive decline. This broader neurochemical profile may contribute to its multifaceted effects on cognition.

Signaling Pathway of this compound's Pro-cognitive Effects

The cognitive-enhancing effects of this compound are believed to be mediated, in part, through the modulation of intracellular signaling cascades that are fundamental to synaptic plasticity and memory formation. A key pathway involves the activation of the cAMP-PKA-CREB signaling cascade. Increased norepinephrine in the synaptic cleft leads to the activation of postsynaptic β-adrenergic receptors, which are Gs-protein coupled. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and memory consolidation, such as c-fos.

Quantitative Data on this compound's Effects on Cognition

The effects of this compound on cognitive performance are dose-dependent, with low doses generally producing beneficial effects and high doses leading to impairment, likely due to noradrenergic overactivity. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Learning and Memory in Rodent Models

| Animal Model | Cognitive Task | This compound Dose (mg/kg) | Route | Key Findings | Reference(s) |

| Aged Fisher 344 Rats | Linear Arm Maze | 0.3 | s.c. | Facilitated acquisition, fewer errors, faster completion time. | |

| Scopolamine-treated Young Rats | Water Maze | 0.1, 0.6 | i.p. | No improvement in spatial learning deficit. | |

| Aged Rats (impaired) | Water Maze | 0.3 | i.p. | Impaired further learning of the task. | |

| Rats | Active Avoidance | Acute s.c. injection | Impaired performance. | ||

| Rats | Active Avoidance | 7-day continuous infusion (0.1 mg/kg/h) | Significantly improved learning. | ||

| Rats | Five-Choice Serial Reaction Time Task | 0.03, 0.3, 1.0 | s.c. | Improved choice accuracy with reduced stimulus intensity. | |

| Rats | Five-Choice Serial Reaction Time Task | 3.0 | s.c. | Impaired accuracy with unpredictable intertrial intervals. |

Table 2: Neurochemical Effects of this compound in Rodents

| Animal Model | This compound Dose (mg/kg) | Brain Region(s) | Neurotransmitter Turnover | Reference(s) |

| Adult and Aged Rats | 0.3 | Whole Brain | Increased noradrenaline turnover (more pronounced in aged rats). | |

| Aged Rats | 0.3 | Whole Brain | Significantly increased serotonin and dopamine turnover. | |

| Rats | 0.03-3.0 | Brain | Dose-dependent increase in noradrenaline turnover. | |

| Rats | 24-h continuous infusion (0.1 mg/kg/h) | Brain | Significant increase in the noradrenaline metabolite MHPG-SO4. | |

| Rats | 10-day continuous infusion (0.1 mg/kg/h) | Brain | No significant increase in MHPG-SO4. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key behavioral tasks used in this compound studies.

Morris Water Maze

The Morris Water Maze is a widely used task to assess spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic paint) maintained at 22-25°C. A small escape platform is submerged just below the water's surface in one of the four quadrants. Distal visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Rats are given 4 trials per day with an inter-trial interval of 15-20 minutes.

-

For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.

-

The rat is allowed to swim for a set period (e.g., 60 or 90 seconds) to find the hidden platform.

-

If the rat finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, it is gently guided to it.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory.

-

-

-

This compound Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the first trial of each day.

Linear Arm Maze

The linear arm maze is used to assess spatial working and reference memory.

-

Apparatus: A maze consisting of a central platform with several arms radiating outwards (e.g., 8 arms). At the end of some arms, a food reward is placed.

-

Procedure:

-

Habituation: Animals are habituated to the maze for a few days, during which they can freely explore and find food rewards in all arms.

-

Testing Phase:

-

A subset of arms is baited with a food reward. The location of the baited arms remains constant across trials (for reference memory assessment).

-

The rat is placed on the central platform and allowed to explore the arms to find the rewards.

-

A trial ends when the rat has found all the rewards or after a predetermined time has elapsed.

-

Working memory errors are recorded when a rat re-enters an arm where it has already consumed the reward within the same trial.

-

Reference memory errors are recorded when a rat enters an arm that has never been baited.

-

-

-

This compound Administration: this compound or vehicle is administered prior to the testing session.

Active Avoidance Task

This task assesses associative learning and memory, where an animal learns to avoid an aversive stimulus.

-

Apparatus: A shuttle box with two compartments separated by a door or a ledge. The floor of both compartments is a grid that can deliver a mild foot shock.

-

Procedure:

-

Trial Structure: Each trial begins with a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 10 seconds).

-

The CS is followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.

-

Avoidance: If the animal moves to the other compartment during the CS presentation, the shock is avoided, and the trial ends. This is recorded as an avoidance response.

-

Escape: If the animal moves to the other compartment during the shock presentation, the shock is terminated. This is recorded as an escape response.

-

Inter-trial Interval: A period of time between trials where no stimuli are presented.

-

Sessions: Animals are typically given a set number of trials per day for several consecutive days.

-

-

This compound Administration: this compound can be administered acutely before a session or chronically via osmotic minipumps.

Experimental Workflow and Logical Relationships

The successful design of a study investigating this compound's effects on cognition involves a logical sequence of steps and a clear understanding of the relationships between the experimental variables.

Conclusion and Future Directions

This compound serves as a valuable pharmacological agent for probing the role of the noradrenergic system in cognitive processes. Its ability to enhance norepinephrine release provides a powerful mechanism for investigating the neurochemical basis of learning, memory, and attention. The dose-dependent effects of this compound highlight the delicate balance of noradrenergic signaling required for optimal cognitive function.

Future research should continue to explore the precise molecular mechanisms underlying this compound's pro-cognitive effects, particularly in different brain regions and in various models of cognitive impairment. Further investigation into the therapeutic potential of this compound and other α2-adrenoceptor antagonists for cognitive disorders in humans is also warranted, building upon the foundational knowledge gained from these critical animal model studies. This technical guide provides a solid framework for researchers to design, execute, and interpret studies utilizing this compound to advance our understanding of cognitive function and dysfunction.

References

- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties, central nervous system effects, and potential therapeutic applications of this compound, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of a specific alpha(2)-adrenoceptor antagonist, this compound, on cognitive performance and brain neurochemistry in aged Fisher 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of alpha-2 adrenoceptor antagonist, this compound, on spatial learning in scopolamine-treated and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of acute and subchronic administration of this compound on reaction to novelty and active avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Atipamezole Administration in Research Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine and animal research.[1][2] Its primary function is to reverse the sedative and analgesic effects of α2-adrenergic agonists like medetomidine and dexmedetomidine.[1][2] This rapid reversal is crucial for minimizing animal recovery time, reducing physiological stress, and ensuring animal welfare post-procedure. This compound's high specificity for the α2-receptor minimizes off-target effects, contributing to its favorable safety profile.[1] This document provides detailed application notes and protocols for the administration of this compound across various research animal species and routes.

Mechanism of Action

This compound functions as a competitive antagonist at α2-adrenergic receptors. α2-agonists (e.g., dexmedetomidine) induce sedation by binding to these receptors, which inhibits the release of norepinephrine from presynaptic neurons. This compound has a higher affinity for these receptors and displaces the agonist, thereby blocking the feedback inhibition and restoring normal norepinephrine release. This action rapidly reverses the sedative and analgesic effects, with animals typically showing signs of arousal within 5 to 10 minutes of administration.

Data Presentation: Administration Routes and Dosages

The appropriate route and dosage of this compound are critical and depend on the animal species, the preceding α2-agonist used, and the desired speed of recovery. The following tables summarize typical dosages and pharmacokinetic parameters for common research animals.

Table 1: Recommended this compound Dosages by Species and Route (mg/kg)

| Species | Intramuscular (IM) | Subcutaneous (SC) | Intraperitoneal (IP) | Intravenous (IV) | Notes |

| Mouse | 0.1 - 1.0 | 1.0 - 2.5 | 0.1 - 2.5 | 0.1 - 1.0 | IP and SC are common for ease of administration. |

| Rat | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 | Effective dose range is often cited as 0.1-1 mg/kg via SC or IP routes. |

| Rabbit | 0.5 | 0.1 - 1.0 | - | 0.25 | IV administration provides rapid reversal. |

| Dog | 0.1 - 0.3 | - | - | Not Recommended | Licensed for IM use. IV use can cause cardiovascular collapse. |

| Cat | Off-label | Off-label | - | Not Recommended | Use with caution; often dosed by volume ratio to the α2-agonist. |

Note: Dosages are highly dependent on the dose of the α2-agonist being reversed. Researchers should consult specific institutional guidelines and veterinary formularies.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route | Time to Max Concentration (Tmax) | Elimination Half-Life (t½) | Onset of Action |

| Dog | IM | ~10 minutes | 2.6 hours | 3 - 10 minutes |

| Rat | N/A | N/A | 1.3 hours | N/A |

| Mouse | IP | N/A | N/A | ~10 minutes (for righting reflex) |

| Rabbit | IV | N/A | N/A | < 5 minutes |

Experimental Protocols

Accurate and consistent administration is key to reproducible research outcomes. The following are generalized protocols for common administration routes.

Protocol 1: Intraperitoneal (IP) Injection in Mice/Rats

This route is common in rodents due to its relative ease and rapid absorption.

Materials:

-

This compound solution (diluted to appropriate concentration, e.g., 0.25 mg/mL)

-

Sterile saline or water for injection for dilution

-

1 mL syringe with a 25-27 gauge needle

-

Appropriate animal restraint device

Procedure:

-

Preparation: Dilute the stock this compound (e.g., 5 mg/mL) to the desired working concentration. A 1:20 dilution to make a 0.25 mg/mL solution is common.

-

Restraint: Properly restrain the rodent, exposing the abdomen. For a mouse, this can be done by scruffing the neck and securing the tail.

-

Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection: Tilt the animal's head slightly downwards. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid (urine, blood) is drawn back, confirming correct placement.

-

Administration: Inject the calculated volume of this compound solution smoothly.

-

Post-Injection: Withdraw the needle and return the animal to a warm, clean recovery cage. Monitor the animal closely for arousal and any adverse reactions.

Protocol 2: Intramuscular (IM) Injection in Rabbits

IM injections are reliable for consistent drug absorption.

Materials:

-

This compound solution

-

1 mL syringe with a 23-25 gauge needle

-

70% Isopropyl alcohol swabs

Procedure:

-

Restraint: Securely restrain the rabbit, providing support to its back and hindquarters to prevent injury. The quadriceps (thigh) or lumbar muscles are common injection sites.

-

Site Preparation: Swab the selected injection site with an alcohol wipe.

-

Injection: Insert the needle into the muscle mass at a 90-degree angle.

-

Aspiration: Gently pull back on the plunger to check for blood. If blood appears, withdraw the needle and select a new site.

-

Administration: If no blood is aspirated, inject the this compound solution steadily.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the site for a few seconds. Return the animal to its recovery cage and monitor its return to ambulation.

Protocol 3: Subcutaneous (SC) Injection in Mice/Rats

SC administration is less stressful than other routes and is suitable for non-emergency reversal.

Materials:

-

This compound solution (diluted)

-

1 mL syringe with a 25-27 gauge needle

Procedure:

-

Restraint: Restrain the rodent by scruffing the loose skin over the neck and shoulders.

-

Injection Site: The loose skin between the shoulder blades is the ideal location.

-

Injection: Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

-

Administration: Inject the solution into the subcutaneous space. A small bleb will form under the skin.

-

Post-Injection: Withdraw the needle and return the animal to its recovery cage for monitoring.

Mandatory Visualizations

Experimental Workflow: Anesthesia and Reversal

This diagram illustrates a typical experimental workflow involving α2-agonist-induced anesthesia and subsequent reversal with this compound.

Considerations and Precautions

-

Timing of Reversal: Do not administer this compound too soon after an anesthetic cocktail containing ketamine or tiletamine. This compound only reverses the α2-agonist, leaving the dissociative anesthetic active, which can lead to excitement, delirium, or convulsions. A delay of at least 30-40 minutes is often recommended.

-

Cardiovascular Effects: While this compound reverses the bradycardia caused by α2-agonists, rapid IV administration can cause a transient drop in blood pressure followed by reflex tachycardia. Intramuscular injection is generally preferred to mitigate these effects.

-

Analgesia Reversal: this compound reverses the analgesic effects of α2-agonists. If the animal has undergone a painful procedure, alternative analgesia must be provided.

-

Sedation Relapse: Monitor animals closely as the half-life of this compound may be shorter than the α2-agonist it is reversing, potentially leading to a relapse into sedation. This is more likely when the agonist was given intravenously.

-